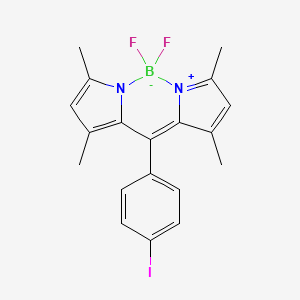
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Übersicht
Beschreibung
Synthesis Analysis
BODIPY derivatives, including 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, are synthesized through a series of reactions starting from dipyrromethane precursors. This process often involves the introduction of fluorine atoms and the formation of the boron-dipyrromethene core, followed by further functionalization to add specific substituents like the 4-iodophenyl group. The synthesis process emphasizes the introduction of functional groups that affect the dye's optical properties and solubility (Chen et al., 2000).
Molecular Structure Analysis
The crystal structure and molecular geometry of BODIPY derivatives are crucial in determining their photophysical properties. For instance, the X-ray crystal structure of unsubstituted BODIPY shows a compact, planar structure that is pivotal for its fluorescence characteristics. The presence of substituents like the 4-iodophenyl group in our compound of interest would likely influence the molecule's electronic environment and steric hindrance, impacting its optical properties (Tram et al., 2009).
Chemical Reactions and Properties
BODIPY dyes, including the specific derivative , can undergo various chemical reactions, particularly those involving the substituents on the boron-dipyrromethene core. These reactions may include nucleophilic substitutions or additions, enabling the attachment of various functional groups or biomolecules for specific applications. The presence of the 4-iodophenyl group offers a site for further functionalization through palladium-catalyzed coupling reactions, expanding the utility of these dyes in chemical and biological research (Sagitova et al., 2023).
Physical Properties Analysis
The physical properties of BODIPY dyes, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the core structure. The introduction of the 4-iodophenyl group and other alkyl substituents can enhance the solubility of these dyes in organic solvents, making them more suitable for applications in organic media. These properties are essential for their practical application in fluorescence microscopy and other analytical techniques (Schmitt et al., 2009).
Chemical Properties Analysis
The chemical properties of BODIPY dyes are largely defined by their stability and fluorescence characteristics. The 4,4-difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, like other BODIPY derivatives, exhibits high photostability and a sharp fluorescence emission spectrum. The specific electronic structure conferred by the boron center and the surrounding nitrogen and fluorine atoms contributes to the dye's bright fluorescence and resistance to photobleaching, making it an excellent candidate for use in long-term imaging studies (Crawford & Thompson, 2010).
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Probes
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, including the specific variant , have been utilized as fluorescent pH probes. These dyes demonstrate significant fluorescent enhancement when exposed to varying acidity levels in aqueous solutions. They are particularly valuable for their ability to be excited with visible light and show pKa values ranging from 7.5 to 9.3 depending on substitution patterns (Baruah et al., 2005).
Oligonucleotide Labeling
BODIPY derivatives have been synthesized and characterized for their photochemical properties, and one such derivative has been transformed into a phosphoramidite for incorporation into oligodeoxyribonucleotides. This application allows for the use of BODIPY as a fluorescent reporter group in oligonucleotide labeling (Tram et al., 2011).
pH-Sensing Properties
BODIPY derivatives with 8-hydroxyquinoline substitutions exhibit OFF-ON-OFF type pH-dependent fluorescent sensors. These compounds show an intense fluorescence that diminishes under acidic and basic conditions due to photoinduced intramolecular electron transfer. This quality renders them effective for pH-sensing applications (Chen et al., 2011).
Spectroscopic Property Modulation
The molecular configuration of BODIPY derivatives significantly affects their spectroscopic properties. Structural characterizations reveal that variations in substituents and molecular configuration can lead to different absorption and fluorescence properties, highlighting their potential for tailored spectroscopic applications (Chen et al., 2011).
Fluorescent Switches
The iodo-BODIPY variant has been used to create photochromic dithienylethene moieties that can modulate fluorescence intensity with external light. This application is significant for developing fluorescent switches, useful in various scientific and technological fields (Golovkova et al., 2005).
Stability under Acidic and Basic Conditions
The stability of BODIPY fluorophores, including the 4,4-difluoro variant, has been studied under acidic and basic conditions. This research is crucial for understanding the durability and applicability of these compounds in different chemical environments (Yang et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is DNA . This compound is a fluorescent dye used specifically for DNA sequencing .
Mode of Action
As a fluorescent dye, this compound interacts with its target, DNA, by binding to it and emitting fluorescence when exposed to a specific wavelength of light . The fluorescence emitted provides information about the sequence of the DNA, enabling researchers to read the genetic code .
Biochemical Pathways
genetic analysis . The fluorescence emitted by the dye can be detected and interpreted to reveal the sequence of nucleotides in the DNA .
Result of Action
The primary result of the action of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is the generation of a fluorescent signal that corresponds to the sequence of the DNA it is bound to . This allows for the reading and interpretation of the genetic code.
Eigenschaften
IUPAC Name |
2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZHCAOEMWMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | |
CAS RN |
250734-47-5 | |
| Record name | [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



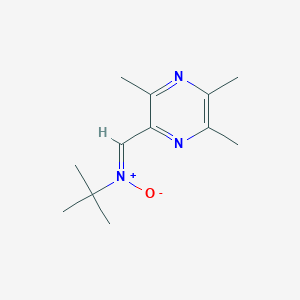
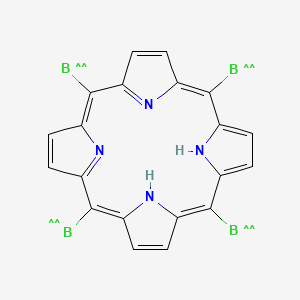

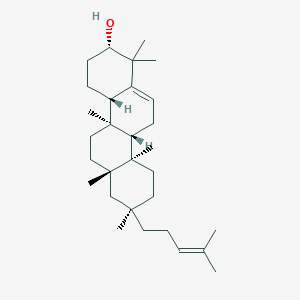
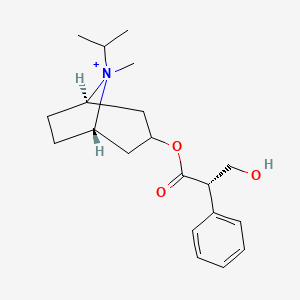

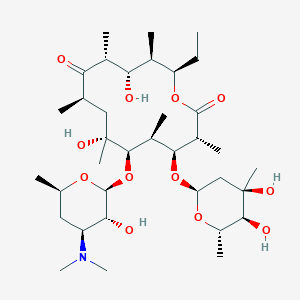
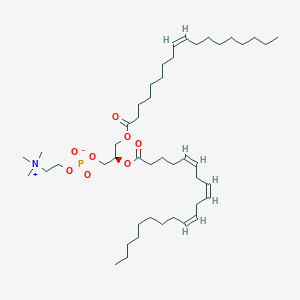
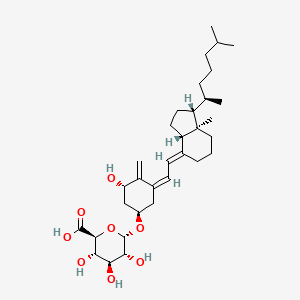
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)


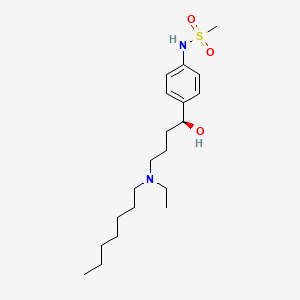
![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)